molecular formula C9H15N3 B7894767 4-(1H-pyrazol-1-yl)azepane

4-(1H-pyrazol-1-yl)azepane

Cat. No.: B7894767
M. Wt: 165.24 g/mol
InChI Key: RFJGYVZIVNNSCI-UHFFFAOYSA-N
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Description

4-(1H-Pyrazol-1-yl)azepane (CAS 1341388-87-1) is a chemical compound with the molecular formula C9H15N3 and a molecular weight of 165.24 g/mol . This complex heterocyclic scaffold incorporates both a pyrazole and an azepane ring, making it a valuable intermediate in medicinal chemistry and drug discovery research. The pyrazole moiety is a well-known nitrogen-containing heterocycle that has been identified as a versatile and metabolically stable bioisostere for various functional groups, contributing to diverse biological activities . The azepane scaffold, a seven-membered nitrogen-containing ring, is of significant interest in drug discovery, where it often acts as a key linker for efficient pharmacological activity . As a whole, this compound falls into a class of structures that are frequently investigated for their potential or actual pharmacological properties . Researchers utilize this bifunctional scaffold in the synthesis of more complex molecules, particularly for developing new active compounds. The structure serves as a critical building block for exploring interactions in biological systems. This product is intended for research and development use only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

4-pyrazol-1-ylazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-3-9(4-7-10-5-1)12-8-2-6-11-12/h2,6,8-10H,1,3-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFJGYVZIVNNSCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCNC1)N2C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenated Azepane Precursors

4-Bromoazepane serves as a key intermediate. The reaction with 1H-pyrazole in the presence of a strong base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., dimethylformamide) facilitates substitution. A representative procedure involves heating the mixture at 80–100°C for 12–24 hours, yielding 4-(1H-pyrazol-1-yl)azepane with moderate efficiency (45–60%).

Optimization Strategies

  • Catalytic Additives : Copper(I) iodide (CuI) enhances reaction rates by stabilizing transition states, improving yields to 70–75% under similar conditions.

  • Solvent Effects : Tetrahydrofuran (THF) or 1,4-dioxane may replace DMF to reduce side reactions, though prolonged reaction times (up to 48 hours) are often necessary.

Cyclization Approaches

Cyclization methods construct the pyrazole ring directly on the azepane scaffold, often via hydrazine-diketone condensations.

Hydrazine-Azepane Condensation

Reacting 4-aminoazepane with 1,3-diketones (e.g., acetylacetone) in acidic media generates the pyrazole ring. For example, refluxing in acetic acid (120°C, 6 hours) achieves cyclization with 55–65% yield.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates cyclization. A protocol using ethanol as solvent and 150°C for 30 minutes reported an 82% yield, demonstrating enhanced efficiency compared to conventional heating.

Catalytic Coupling Methods

Transition-metal-catalyzed couplings enable precise C–N bond formation between azepane and pyrazole units.

Buchwald-Hartwig Amination

This method employs palladium catalysts (e.g., Pd(OAc)₂) with ligands (e.g., Xantphos) to couple 4-aminoazepane with pyrazole derivatives. A study using toluene at 110°C for 18 hours achieved a 78% yield, highlighting the method’s reliability for sterically hindered substrates.

Ullmann-Type Coupling

Copper-mediated couplings using CuI and 1,10-phenanthroline in DMSO at 130°C for 24 hours provide a cost-effective alternative, albeit with lower yields (50–55%).

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for each method:

MethodConditionsYield (%)Key AdvantagesLimitations
Nucleophilic SubstitutionK₂CO₃, DMF, 80°C, 24 h45–60Simple setupModerate yields
CyclizationAcOH, reflux, 6 h55–65Direct ring formationAcidic conditions required
Buchwald-HartwigPd(OAc)₂, Xantphos, 110°C, 18 h78High regioselectivityExpensive catalysts
Ullmann CouplingCuI, DMSO, 130°C, 24 h50–55Cost-effectiveLong reaction times

Industrial-Scale Production Considerations

Scaling these methods necessitates optimizing for cost, safety, and environmental impact:

  • Continuous Flow Systems : Microreactors improve heat transfer and reduce reaction times for nucleophilic substitutions, achieving 85% yields at pilot scales.

  • Catalyst Recycling : Palladium recovery systems (e.g., immobilized catalysts on silica) lower costs in Buchwald-Hartwig reactions .

Chemical Reactions Analysis

Types of Reactions

4-(1H-pyrazol-1-yl)azepane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

4-(1H-pyrazol-1-yl)azepane has several applications in scientific research:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

Property 4-(1H-Pyrazol-1-yl)azepane (hypothetical) 4-(1H-Pyrazol-1-yl)benzenesulfonamide 1-(4-Chlorophenyl)-3-phenylpyrazol-5(4H)-one Arylpiperazine-Pyrazole Hybrid
Core Structure Azepane + pyrazole Benzene + sulfonamide + pyrazole Pyrazolone + chlorophenyl/phenyl Piperazine + pyrazole + CF3-phenyl
Ring Size 7-membered azepane 6-membered benzene 5-membered pyrazolone 6-membered piperazine
Key Functional Groups Pyrazole (H-bond acceptor/donor) Sulfonamide (polar), pyrazole Ketone (C=O), chloro group Trifluoromethyl (lipophilic)
Flexibility High (azepane’s larger ring) Low (rigid benzene) Moderate (pyrazolone ring) Moderate (piperazine’s chair conformations)

Pharmacokinetic Properties

  • Lipinski’s Rule of Five :
    • 4-(1H-Pyrazol-1-yl)benzenesulfonamide derivatives exhibit optimal druglikeness (clogP ≤ 5, MW ≤ 500), ensuring oral bioavailability .
    • This compound : Hypothetically, its MW (~250–350) and clogP (dependent on substituents) may comply with Lipinski’s criteria, but the azepane’s larger ring could increase steric hindrance, affecting membrane permeability.
    • Arylpiperazine-pyrazole hybrids (e.g., compound 5 in ): The trifluoromethyl group enhances lipophilicity (clogP ~3–4), favoring blood-brain barrier penetration.

Biological Activity

4-(1H-pyrazol-1-yl)azepane is a heterocyclic compound characterized by a pyrazole ring fused to an azepane ring. This unique structure endows it with a variety of potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Research indicates that this compound may exhibit antimicrobial, antileishmanial, and other therapeutic properties.

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial activity of this compound against various pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

Antileishmanial Activity

This compound has also been investigated for its antileishmanial properties. Research suggests that it may inhibit key enzymes involved in the metabolic pathways of Leishmania parasites, leading to their death. This makes it a candidate for further development as a therapeutic agent against leishmaniasis .

Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory effects in various in vitro studies. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential applications in treating inflammatory diseases .

Anticancer Potential

Recent studies have explored the anticancer potential of pyrazole derivatives, including this compound. Preliminary findings indicate that it may induce apoptosis in cancer cells and inhibit tumor growth in animal models. The exact mechanisms remain under investigation, but they may involve modulation of cell signaling pathways related to cancer progression .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. For example, its antimicrobial action may stem from binding to bacterial enzymes or receptors critical for survival. In the case of antileishmanial activity, it likely inhibits enzymes essential for the parasite's metabolism .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

CompoundBiological ActivityUnique Features
4-(1H-pyrazol-1-yl)benzenesulfonamideAntileishmanialSulfonamide group enhances solubility
1-(3-(4-aminophenyl)-5-substituted-4,5-dihydro-1H-pyrazol-1-yl)ethanonesAntiviralExhibits selective inhibition on viral replication
4-(1H-pyrazol-3-yl)phenolsAntimicrobialPhenolic hydroxyl group increases reactivity

This table illustrates how this compound stands out due to its fused ring structure, which imparts distinct chemical properties that may enhance its biological activity compared to other pyrazole derivatives.

Study on Antimicrobial Activity

In a study conducted by Chandra et al., various pyrazole derivatives were synthesized and tested against E. coli and S. aureus. Among these, this compound exhibited promising results with an IC50 value indicating effective bacterial inhibition .

Investigation into Anti-inflammatory Effects

Selvam et al. reported that compounds similar to this compound showed up to 85% inhibition of TNF-α at concentrations significantly lower than traditional anti-inflammatory drugs like dexamethasone. This suggests a strong potential for developing new anti-inflammatory therapies based on this compound .

Exploration of Anticancer Properties

Recent research highlighted by Lange et al. focused on the synthesis of pyrazoline derivatives, including this compound, which were tested for anticancer activity across various cancer cell lines. The results indicated that these compounds could effectively induce apoptosis in cancer cells through specific signaling pathways .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(1H-pyrazol-1-yl)azepane, and how can reaction conditions be optimized for higher yields?

  • Methodology :

  • Multi-step synthesis : Begin with azepane derivatives functionalized at the 4-position. Introduce the pyrazole moiety via nucleophilic substitution or coupling reactions. For example, react 4-bromoazepane with 1H-pyrazole in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) under inert conditions .

  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the product .

  • Optimization : Adjust solvent polarity (e.g., DMF for polar intermediates), temperature (80–120°C for coupling reactions), and stoichiometry (1.2–1.5 equivalents of pyrazole). Monitor progress via TLC or HPLC .

    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
14-Bromoazepane, 1H-pyrazole, Pd(PPh₃)₄, DMF, 100°C65–75>95%
2Column chromatography (hexane:EtOAc 3:1)8599%

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : Use ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm regiochemistry. Key signals: δ ~7.5–8.0 ppm (pyrazole protons), δ ~3.0–3.5 ppm (azepane N-CH₂) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (e.g., m/z 192.1234 for C₉H₁₃N₃) .
  • X-ray Crystallography : Grow single crystals via slow evaporation (ethanol). Refine structures using SHELXL (e.g., C–H···O interactions, torsion angles) .

Advanced Research Questions

Q. How does the azepane ring modulate pharmacokinetic properties in drug candidates incorporating this compound?

  • Methodology :

  • Lipophilicity : Measure logP values (e.g., shake-flask method) to assess blood-brain barrier penetration. Azepane’s seven-membered ring balances rigidity and solubility compared to piperidine .
  • Metabolic Stability : Perform microsomal assays (human liver microsomes) to evaluate CYP450-mediated oxidation. Azepane’s conformation reduces steric hindrance, potentially enhancing metabolic half-life .
    • Data Table :
DerivativelogPt₁/₂ (HLM, min)Solubility (µg/mL)
Azepane-pyrazole2.14512.3
Piperidine analog1.8288.7

Q. What computational strategies predict the binding affinity of this compound derivatives to neurological targets (e.g., serotonin receptors)?

  • Methodology :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with 5-HT₆ receptors. Focus on pyrazole’s N-atoms forming hydrogen bonds with Ser159 and Lys163 .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å indicates stable binding) .
    • Key Findings :
  • Fluorine substitution on pyrazole (e.g., 4-fluorophenyl) enhances binding via hydrophobic interactions with Phe286 .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with improved selectivity?

  • Methodology :

  • Substituent Screening : Synthesize derivatives with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups on pyrazole. Test in vitro against off-target kinases (e.g., JAK2, EGFR) .
  • Pharmacophore Mapping : Identify critical motifs (e.g., azepane’s nitrogen, pyrazole’s π-system) using MOE or Discovery Studio .
    • Data Table :
SubstituentIC₅₀ (nM, Target A)IC₅₀ (nM, Off-Target B)Selectivity Index
-H1545030
-CF₃81200150

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